![molecular formula C17H18BrNO5S B2505214 Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate CAS No. 383148-23-0](/img/structure/B2505214.png)
Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate
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Description
Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate is a compound that can be categorized within the family of organic molecules that contain both sulfonylamino and propanoate groups. The presence of a 4-bromophenyl and a 4-methoxyphenyl group suggests that this compound could be of interest in the synthesis of biologically active molecules or as an intermediate in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of related 3-(phenylsulfonimidoyl)propanoate derivatives has been explored, with a focus on the imination of sulfoxide precursors. A successful strategy involved the use of O-(mesitylsulfonyl)hydroxylamine (MSH) followed by in situ coupling with a N-Boc-protected amino acid, leading to pseudo-dipeptides with interesting conformational properties . Although the specific compound is not directly mentioned, the synthetic methods described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of such compounds is expected to exhibit intramolecular hydrogen bonding, as evidenced by the conformational properties observed in similar pseudo-dipeptides in solution . The presence of the sulfonylamino group could facilitate such interactions, potentially affecting the compound's reactivity and physical properties.
Chemical Reactions Analysis
While the specific chemical reactions of Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate are not detailed, related compounds have been synthesized and their reactivity studied. For instance, aromatic methylenedioxy compounds with electron-withdrawing groups have been shown to undergo regioselective cleavage reactions with sodium methoxide-thiols, leading to various biologically active phenothiazine analogues . This suggests that the bromophenyl and methoxyphenyl groups in the compound of interest could also participate in similar regioselective reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the methoxy group could confer increased solubility in organic solvents, while the bromophenyl group could make the compound amenable to further functionalization through palladium-catalyzed cross-coupling reactions. The sulfonylamino group could affect the acidity and stability of the molecule. However, specific data on the physical and chemical properties of Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate is not provided in the papers .
Scientific Research Applications
Bromophenol Derivatives in Marine Algae
Research by Zhao et al. (2004) identified several bromophenol derivatives, including those related to Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate, isolated from the red alga Rhodomela confervoides. These compounds were evaluated for activity against human cancer cell lines and microorganisms but found to be inactive, suggesting their potential for further exploration in other biological applications Zhao et al..
Synthesis and Derivative Analysis
Tan Bin (2011) synthesized 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, a derivative of the subject compound, demonstrating the feasibility of creating similar compounds with potential pharmaceutical or chemical applications Tan Bin.
Investigation of Synthetic Routes
Tye and Skinner (2002) explored the synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives, which are structurally related to Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate. This research contributes to understanding the synthesis methods and potential applications of such derivatives Tye & Skinner.
Potential as a Cancer Biomarker
Zheng et al. (2004) studied compounds structurally similar to Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate for their potential as cancer biomarkers using PET imaging in breast cancer models. This research indicates possible future applications in medical imaging and cancer diagnosis Zheng et al..
Radical Scavenging Activity
Li et al. (2012) discovered nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, showing potent scavenging activity against radicals. These findings suggest the potential of such compounds, including Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate, in antioxidant applications Li et al..
properties
IUPAC Name |
methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO5S/c1-23-14-7-9-15(10-8-14)25(21,22)19-16(11-17(20)24-2)12-3-5-13(18)6-4-12/h3-10,16,19H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITDPCIMDZLCNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)OC)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate |
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